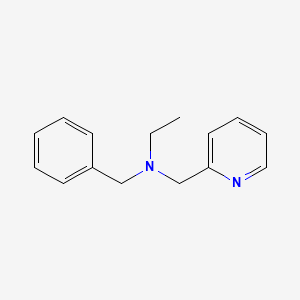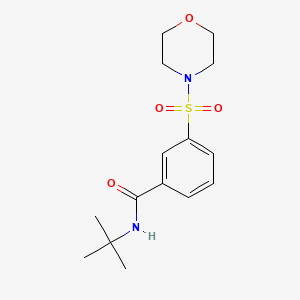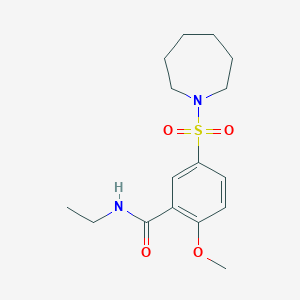
2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the condensation of hydrazines with β-diketones or β-ketoesters in the presence of acid catalysts. Although specific synthesis details for this compound were not directly found, related work shows that Schiff base ligands similar in structure are prepared and characterized using methods like elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques (Hayvalı, Unver, & Svoboda, 2010). Such methods are critical for confirming the structure of synthesized compounds and understanding their tautomeric equilibria.
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often confirmed using X-ray crystallography. Studies on similar compounds have demonstrated the crystal structure, highlighting the importance of intermolecular hydrogen bonding (C-H•••O and π•••π stacking interactions) in stabilizing the structure. These interactions are crucial for the crystallization and overall stability of the compound (Naveen et al., 2021).
Chemical Reactions and Properties
Pyrazolones undergo various chemical reactions, including tautomeric shifts, nucleophilic additions, and cyclization reactions. Their reactivity can be influenced by the substitution pattern on the pyrazolone ring. Although specific reactions for "2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one" are not provided, related studies on pyrazolone derivatives show how these compounds can participate in diverse chemical transformations, leading to a variety of products with potential biological activity (Thirunarayanan & Sekar, 2016).
Physical Properties Analysis
The physical properties of pyrazolone derivatives, including solubility, melting point, and crystalline structure, are essential for their application in different fields. While specific data for "2-(3,4-dimethylphenyl)-5-hydroxy-4-(1-methylethylidene)-2,4-dihydro-3H-pyrazol-3-one" was not identified, general trends suggest that the physical properties are significantly influenced by the nature of substituents and the overall molecular structure. For example, the crystallographic analysis reveals how molecular packing and hydrogen bonding interactions affect the solid-state structure (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrazolones, including acidity, basicity, and reactivity towards various reagents, are determined by their molecular structure. These properties are crucial for their utility in synthetic chemistry and pharmaceutical applications. The functional groups present in pyrazolones, such as the keto and hydroxyl groups, play a significant role in their chemical behavior and interactions with other molecules. Studies focusing on related pyrazolone compounds can provide insights into their chemical properties and potential applications (Bade & Vedula, 2015).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-4-propan-2-ylidenepyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8(2)12-13(17)15-16(14(12)18)11-6-5-9(3)10(4)7-11/h5-7H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZRTCPAHCUITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(C)C)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-(propan-2-ylidene)pyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)



![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217162.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217197.png)
![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)
